molecular formula C12H15BClNO4 B1486679 2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 913836-26-7

2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1486679
CAS No.: 913836-26-7
M. Wt: 283.52 g/mol
InChI Key: VEIRGLFECZUCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various synthetic applications, particularly in cross-coupling reactions. This compound features a boronic ester group attached to a chloro-nitrophenyl moiety, making it a versatile reagent for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-nitrophenylboronic acid with a suitable reagent such as bis(pinacolato)diboron in the presence of a catalyst like palladium on carbon (Pd/C) under an inert atmosphere. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling reaction. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., water/ethanol mixture).

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Chloro-nitrophenol derivatives.

  • Reduction: Chloro-nitroaniline derivatives.

  • Substitution: Chloro-nitrophenyl ethers or esters.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and materials science. Its ability to form carbon-carbon bonds efficiently makes it a key reagent in the synthesis of complex organic molecules.

Applications in Chemistry:

  • Cross-Coupling Reactions: Used in the synthesis of biaryl compounds, which are important in the development of organic electronic materials.

  • Synthesis of Heterocycles: Facilitates the construction of heterocyclic compounds that are prevalent in natural products and pharmaceuticals.

Applications in Biology and Medicine:

  • Drug Development: Utilized in the synthesis of drug candidates, particularly those involving biaryl structures.

  • Protein Labeling: Employed in the labeling of biomolecules for imaging and diagnostic purposes.

Applications in Industry:

  • Material Science: Used in the synthesis of organic electronic materials, such as OLEDs (organic light-emitting diodes).

  • Agrochemicals: Involved in the production of compounds used in crop protection.

Mechanism of Action

The mechanism by which 2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by the formation of a carbon-carbon bond with an organic halide.

Molecular Targets and Pathways:

  • Transmetalation: The boronic ester group reacts with a palladium catalyst to form a palladium-boron complex.

  • Cross-Coupling: The palladium-boron complex reacts with an organic halide to form a new carbon-carbon bond.

Comparison with Similar Compounds

  • Boronic Acids: Similar to boronic esters but lack the ester group.

  • Boronic Esters: Other boronic esters with different substituents on the phenyl ring.

  • Organoboron Reagents: Other organoboron compounds used in cross-coupling reactions.

Uniqueness: 2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents on the phenyl ring, which influence its reactivity and selectivity in cross-coupling reactions. The presence of both chloro and nitro groups on the phenyl ring enhances its utility in various synthetic applications.

Properties

IUPAC Name

2-(4-chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)15(16)17/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIRGLFECZUCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657459
Record name 2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-26-7
Record name 2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913836-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(4-Chloro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.